molecular formula C4H6ClFN2 B6163464 3-fluoroazetidine-3-carbonitrile hydrochloride CAS No. 2231676-20-1

3-fluoroazetidine-3-carbonitrile hydrochloride

Cat. No.: B6163464
CAS No.: 2231676-20-1
M. Wt: 136.55 g/mol
InChI Key: MTVMHXOLRULCFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-fluoroazetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine derivatives with fluorinating agents under controlled conditions. One common method includes the use of 3-azetidinecarbonitrile as a starting material, which is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Chemical Reactions Analysis

3-Fluoroazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Fluoroazetidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-fluoroazetidine-3-carbonitrile hydrochloride is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The nitrile group also plays a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

3-Fluoroazetidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2231676-20-1

Molecular Formula

C4H6ClFN2

Molecular Weight

136.55 g/mol

IUPAC Name

3-fluoroazetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H

InChI Key

MTVMHXOLRULCFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)F.Cl

Purity

95

Origin of Product

United States

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